molecular formula C24H40O3 B14329795 3-(3-Pentadecylphenoxy)propanoic acid CAS No. 111396-80-6

3-(3-Pentadecylphenoxy)propanoic acid

Cat. No.: B14329795
CAS No.: 111396-80-6
M. Wt: 376.6 g/mol
InChI Key: VLRDVFPNQPVIOD-UHFFFAOYSA-N
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Description

3-(3-Pentadecylphenoxy)propanoic acid is a phenylpropanoic acid derivative characterized by a phenoxy group substituted with a pentadecyl (C15) alkyl chain at the meta position. Such modifications are often employed in medicinal chemistry to enhance pharmacokinetic properties or target-specific activity .

Properties

CAS No.

111396-80-6

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

3-(3-pentadecylphenoxy)propanoic acid

InChI

InChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-22-17-15-18-23(21-22)27-20-19-24(25)26/h15,17-18,21H,2-14,16,19-20H2,1H3,(H,25,26)

InChI Key

VLRDVFPNQPVIOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pentadecylphenoxy)propanoic acid typically involves the reaction of 3-pentadecylphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product using techniques like recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Pentadecylphenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to alcohols or aldehydes under specific conditions.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of primary alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(3-Pentadecylphenoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Pentadecylphenoxy)propanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the carboxylic acid moiety can participate in hydrogen bonding and ionic interactions. These interactions can modulate biological pathways and lead to various effects, depending on the context of its application.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The bioactivity and physicochemical properties of phenylpropanoic acid derivatives are highly dependent on substituent type, position, and size. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected 3-Phenylpropanoic Acid Derivatives
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Bioactivity Source/Reference
3-(3-Pentadecylphenoxy)propanoic acid 3-Pentadecylphenoxy ~406.6 (calculated) Hypothesized high lipophilicity N/A
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 3,5-Dichloro-4-hydroxy 235.06 Antimicrobial (E. coli, S. aureus)
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid 4-Hydroxy-3-methoxy 196.19 Antimycobacterial (MIC50: 58.5 µg/mL)
3-(2,4-Dihydroxyphenyl)propanoic acid methyl ester 2,4-Dihydroxy (methyl ester) 212.20 Cytotoxic (43.2% mortality at 0.1 mg/mL)
3-(3′-Hydroxyphenyl)propanoic acid 3′-Hydroxy 166.17 Colon cancer cell proliferation inhibitor
Key Observations:
  • Lipophilicity : The pentadecyl chain in the target compound likely increases its lipophilicity compared to analogs with shorter or polar substituents (e.g., hydroxyl or methoxy groups). This property may enhance membrane penetration but reduce aqueous solubility .
  • Bioactivity: Chlorinated derivatives (e.g., 3,5-dichloro-4-hydroxy) exhibit selective antimicrobial activity, suggesting halogenation enhances interactions with bacterial targets . Hydroxy and methoxy substituents (e.g., 4-hydroxy-3-methoxy) correlate with antimycobacterial and cytotoxic effects, possibly due to hydrogen bonding or radical scavenging . Methyl esters, such as 3-(2,4-dihydroxyphenyl)propanoic acid methyl ester, show improved bioavailability and cytotoxic activity compared to free acids .

Crystallographic and Stability Considerations

highlights that substituent bulkiness and polarity influence crystal packing and stability. For example:

  • 3,5-Bistrifluoromethylhydrocinnamic acid forms stable co-crystals due to strong hydrogen bonding and π-π interactions.

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